ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZOMDMBVEJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to have broad-spectrum biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound likely has diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases. These interactions can modulate immune responses and inflammatory processes, making this compound a potential candidate for therapeutic applications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For instance, indole derivatives have been shown to inhibit IDO, an enzyme involved in tryptophan metabolism, thereby affecting immune responses. Additionally, this compound may influence gene expression by interacting with transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity. Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize within the nucleus, mitochondria, or endoplasmic reticulum, where they can modulate various cellular processes.
Biological Activity
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogen substitutions which enhance its biological activity. This article explores the compound's biological properties, including its antibacterial and anticancer activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.53 g/mol. The presence of bromine and chlorine atoms contributes to its reactivity and biological profile, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Indole Ring : Starting from appropriate precursors, the indole structure is formed through cyclization reactions.
- Halogenation : Bromination and chlorination are performed at specific positions on the indole ring to introduce the halogen substituents.
- Esterification : The carboxylic acid group is converted to an ethyl ester to yield the final product.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various pathogenic bacteria. Studies have shown that compounds within the indole family can exhibit potent antibacterial effects, particularly against Gram-positive and Gram-negative strains.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | 1.25 |
| Pseudomonas aeruginosa | 0.35 |
| Klebsiella pneumoniae | 0.50 |
Research indicates that the halogen substituents (bromine and chlorine) enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to its antibacterial effects .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. Studies involving various cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The mechanism of action is believed to involve the induction of oxidative stress and disruption of cellular signaling pathways critical for cancer cell survival .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in bacterial resistance and cancer progression. These studies suggest that the compound can effectively bind to target proteins, influencing their activity and potentially leading to therapeutic effects .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Antibacterial Efficacy : A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus, showcasing its potential for treating infections associated with biofilm-producing bacteria.
- Cancer Treatment : In vitro experiments on A549 lung cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Estimated based on molecular formula.
Substituent Position and Functional Group Influence
- Ethyl vs. Methyl Ester : The substitution of an ethyl ester (C₂H₅) in the target compound versus a methyl ester (CH₃) in its analog (Table 1, Row 2) affects solubility and reactivity. Ethyl esters generally exhibit lower polarity and slower hydrolysis rates compared to methyl esters, making them more stable in synthetic processes .
- Carboxylic Acid vs. This makes it suitable for ionic interactions in crystallography or coordination chemistry but limits its use in lipophilic drug design .
- Triazole Moiety: The triazole-containing indole derivative (Table 1, Row 4) demonstrates how heterocyclic additions (e.g., triazole) enhance biological activity.
Physical and Chemical Properties
- Synthetic Utility : The ethyl ester derivative’s stability under standard storage conditions (2–8°C) and compatibility with common organic solvents (e.g., DMF, ethyl acetate) make it a versatile intermediate in multi-step syntheses .
Research Tools and Methodologies
Crystallographic analysis of such compounds often employs SHELXL for refinement and OLEX2 for structure solution, leveraging hydrogen-bonding patterns (e.g., graph set analysis) to predict molecular aggregation . For example, Etter’s graph theory aids in understanding intermolecular interactions in indole derivatives, which is critical for crystal engineering .
Preparation Methods
Step-by-step process:
| Step | Reaction Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Preparation of phenylhydrazine derivative | Reflux in ethanol | 5-bromo-2-methylphenylhydrazine hydrochloride | Formation of hydrazine intermediate |
| 2 | Condensation with ethyl pyruvate | 150-170°C, nitrogen atmosphere | Ethyl pyruvate, anhydrous zinc chloride | Formation of hydrazone intermediate |
| 3 | Cyclization to indole | Heating at 150-170°C | Zinc chloride catalyst, ethylene glycol | Cyclized indole with halogen substitutions |
| 4 | Isolation and purification | Acidification, extraction, crystallization | Hydrochloric acid, ethyl acetate | Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate with high purity |
Research data indicates yields of approximately 59.9-66.1% with purities exceeding 98% (HPLC), and melting points around 129–131°C.
Radical-Mediated Halogenation and Cyclization
An alternative route employs radical chemistry, particularly the radical cyclization at the C-7 position, facilitated by halogen radicals generated via photolytic or thermal initiation.
Method outline:
| Step | Reaction Description | Conditions | Reagents | Remarks |
|---|---|---|---|---|
| 1 | Generation of indole radical intermediates | UV irradiation or thermal initiation | Halogenated precursors | Formation of reactive radical species |
| 2 | Radical cyclization at C-7 | Controlled temperature | Radical initiators, halogen sources | Formation of halogenated indole core |
| 3 | Halogenation at C-4 | Nucleophilic substitution | Nucleophiles or halogenating agents | Selective substitution to obtain desired halogen pattern |
This method, supported by recent studies, offers high regioselectivity and yields, especially with optimized radical conditions.
Halogenation of Indole Precursors
Another commonly employed approach involves halogenation of pre-formed indole derivatives:
Procedure:
- Starting Material: Ethyl indole-2-carboxylate
- Halogenation: Using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions
- Reaction Conditions: Dissolved in acetic acid or carbon tetrachloride, at 0–25°C
- Outcome: Selective substitution at the C-7 and C-4 positions, yielding the target compound
Note: Selectivity is achieved through controlled reaction times and temperature, with yields typically around 70-80%.
Data Summary and Comparative Table
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Hydrazine Cyclization | 5-bromo-2-methylphenylhydrazine, ethyl pyruvate, ZnCl₂ | Ethanol, ethylene glycol | 150–170°C | 59.9–66.1 | >98% | High purity, regioselectivity | Multi-step, requires careful control |
| Radical Cyclization | Halogen radicals, radical initiators | Various | Room temp to 100°C | Variable | High | Efficient regioselectivity | Requires specialized equipment |
| Direct Halogenation | NBS/NCS | Acetic acid, CCl₄ | 0–25°C | 70–80 | Variable | Simple, scalable | Less regioselective if not optimized |
Q & A
Q. What are the common synthetic routes to ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate?
The synthesis typically involves functionalizing the indole core via sequential halogenation and carboxylation. A key method is Friedel-Crafts acylation, where ethyl indole-2-carboxylate derivatives undergo regioselective electrophilic substitution. For example, bromination and chlorination can be achieved using agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SOCl) under controlled conditions. Substituent positioning (e.g., 7-bromo vs. 4-chloro) depends on directing effects of existing groups and reaction temperature .
Q. How can the purity and structure of this compound be verified?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>97% by area normalization) .
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., downfield shifts for Br/Cl at C7 and C4).
- X-ray crystallography : Resolve ambiguous cases by comparing bond angles and torsional parameters with structurally similar indole derivatives (e.g., methyl 4-benzyloxy-1H-indole-2-carboxylate) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the indole ring?
- Directing groups : Introduce temporary protecting groups (e.g., benzyloxy at C4) to steer electrophiles to the desired position (C7), followed by deprotection .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophile reactivity, favoring substitution at electron-rich positions .
- Temperature control : Lower temperatures (–20°C to 0°C) reduce kinetic competition, improving selectivity for bromination over chlorination .
Q. How to resolve contradictions in reported biological activity data for halogenated indole derivatives?
- Meta-analysis : Cross-reference bioactivity datasets (e.g., cytotoxicity, enzyme inhibition) from independent studies while controlling for assay conditions (pH, cell lines) .
- Structure-activity relationship (SAR) : Compare substituent effects across analogues (e.g., 7-bromo vs. 5-chloro derivatives) to identify critical functional groups .
- Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., IC measurements in triplicate) .
Q. What are the best practices for optimizing Suzuki-Miyaura cross-coupling reactions with bromo and chloro substituents on indole rings?
- Catalyst selection : Use Pd(PPh) or XPhos Pd G3 for chloro groups, which are less reactive than bromo .
- Base optimization : KCO in dioxane/water (3:1) minimizes side reactions like dehalogenation .
- Microwave-assisted synthesis : Shorten reaction times (30–60 min at 120°C) to preserve halogen integrity .
Q. How to handle competing reaction pathways in multi-step synthesis involving sensitive indole intermediates?
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl or amine functionalities to prevent undesired cyclization .
- In situ monitoring : Employ LC-MS to detect intermediates and adjust reaction conditions dynamically .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate labile intermediates .
Safety and Handling
Q. What safety protocols are essential when synthesizing halogenated indole carboxylates?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for dust/aerosol control .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- Waste disposal : Segregate halogenated waste and consult certified agencies for incineration or neutralization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
